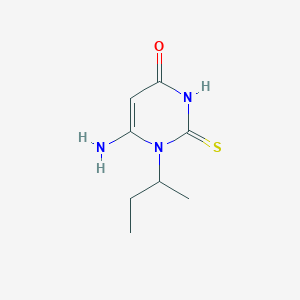

6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Description

Properties

IUPAC Name |

6-amino-1-butan-2-yl-2-sulfanylidenepyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c1-3-5(2)11-6(9)4-7(12)10-8(11)13/h4-5H,3,9H2,1-2H3,(H,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXKBENAAHVDDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=CC(=O)NC1=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of sec-butylamine with thiourea and ethyl acetoacetate under acidic conditions. The reaction typically proceeds as follows:

Condensation Reaction: Sec-butylamine reacts with thiourea in the presence of an acid catalyst to form an intermediate.

Cyclization: The intermediate undergoes cyclization with ethyl acetoacetate to form the desired thioxopyrimidine ring.

The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours.

Industrial Production Methods

In an industrial setting, the production of 6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.

Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 6-amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be contextualized against related pyrimidinone derivatives:

Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives

Key Findings from Comparative Studies

Coordination Chemistry: The methyl derivative (6-methyl-2-thioxo) forms stable Au(III) complexes via S and O coordination, broadening antimicrobial activity . In contrast, the amino group in the target compound may enable bidentate coordination (S and NH₂), though experimental data are pending . The phenyl-substituted analog shows reduced catalytic utility due to steric constraints, whereas sec-butyl balances bulk and reactivity .

Synthetic Utility: 6-Amino derivatives (e.g., target compound) participate in cyclocondensation with aldehydes and ketones to form pyrido[2,3-d]pyrimidines, a reaction less efficient with methyl or ethyl substituents . Chlorophenyl and nitro-substituted derivatives (e.g., bis-thiobarbiturates) exhibit enhanced electrophilicity, improving yields in Michael addition reactions compared to alkyl-substituted analogs .

Biological Activity: Methyl and ethyl analogs show moderate antimicrobial effects, but Au(III) coordination amplifies potency (e.g., inhibition zones up to 15 mm against S. aureus) . The target compound’s amino group may synergize with sec-butyl to enhance bioavailability, though cytotoxicity studies are needed. Bis-thiobarbiturates with nitro substituents demonstrate xanthine oxidase inhibition (IC₅₀ ~10 µM), suggesting that electron-withdrawing groups enhance enzyme binding .

Biological Activity

6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS Number: 1365938-72-2) is a compound of interest due to its potential biological activities, particularly in the fields of anti-infective and anti-cancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of 6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is , with a molecular weight of 199.27 g/mol. The compound features a thioxo group which is significant for its biological interactions.

Antimicrobial Activity

Research has shown that derivatives of pyrimidinones, including 6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, exhibit antimicrobial properties. A study focusing on the structure-activity relationship (SAR) indicated that modifications at the N-3 position can enhance activity against specific bacterial strains. For instance, certain substitutions led to improved inhibition rates against Mycobacterium tuberculosis (Mtb) .

Table 1: Antimicrobial Activity of Pyrimidinone Derivatives

| Compound Name | MIC (µM) | Target Pathogen |

|---|---|---|

| Compound A | 5.08 | Mtb |

| Compound B | 10.25 | Staphylococcus aureus |

| 6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | TBD | TBD |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways that are crucial for cancer cell survival .

Case Study: Cytotoxicity in Cancer Cell Lines

A recent study assessed the cytotoxic effects of 6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one on glioblastoma cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anti-cancer agent.

The biological activity of 6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways through the modulation of Bcl-2 family proteins.

- Disruption of Cellular Signaling : It may interfere with signaling cascades that promote cell proliferation and survival.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one?

- Methodology : The synthesis typically involves a multi-step condensation process. For analogous pyrimidinones, thiourea and ethyl acetoacetate are condensed under acidic conditions, followed by alkylation with sec-butyl groups. Reflux in polar aprotic solvents (e.g., dimethyl sulfoxide) at 80–100°C for 6–12 hours facilitates cyclization and substitution . Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol are recommended. Structural confirmation requires -NMR (δ 6.8–7.2 ppm for aromatic protons, δ 1.2–1.6 ppm for sec-butyl CH) and high-resolution mass spectrometry (HRMS) with [M+H] ion matching theoretical molecular weight .

Q. How is the purity and structural integrity of the compound validated?

- Methodology : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Structural validation combines - and -NMR to confirm the thioxo group (C=S peak at ~170 ppm in -NMR) and the sec-butyl substituent. Mass fragmentation patterns (e.g., loss of NH or sec-butyl groups in MS/MS) provide additional verification. Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% .

Q. What solvents and reaction conditions optimize the compound’s stability during synthesis?

- Methodology : Use anhydrous dimethyl sulfoxide (DMSO) or ethanol under nitrogen to prevent oxidation of the thioxo group. Avoid prolonged exposure to light, as thiouracil derivatives are prone to photodegradation. Reaction progress can be monitored via TLC (R ~0.5 in ethyl acetate/hexane 3:7) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in spectroscopic characterization?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXTL refines bond lengths and angles, particularly for the thioxo group (C=S: ~1.65 Å) and sec-butyl conformation. For twinned crystals, refine using HKLF5 in SHELXL with a BASF parameter. High-resolution data (R < 0.05) and Hirshfeld surface analysis resolve packing interactions .

Q. What strategies address contradictions in reaction pathway predictions vs. experimental outcomes?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) model reaction intermediates, such as the electrophilic substitution at the pyrimidinone C6 position. Experimental validation via -NMR NOE difference spectroscopy confirms regioselectivity, as demonstrated in chalcone cycloadditions to pyrido[2,3-d]pyrimidines .

Q. How can structural modifications enhance biological activity while maintaining stability?

- Methodology : Introduce electron-withdrawing groups (e.g., NO at C5) via nitrosation (NaNO, HCl) to increase electrophilicity for enzyme inhibition. Replace sec-butyl with benzyl groups to improve lipophilicity (logP >2.0). Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and bioactivity via enzyme assays (e.g., IC against β-glucuronidase) .

Q. What analytical techniques resolve discrepancies between NMR and crystallographic data?

- Methodology : Dynamic NMR (DNMR) at variable temperatures detects conformational flexibility (e.g., sec-butyl rotation). Compare crystallographic thermal ellipsoids with NMR-derived Karplus equations for dihedral angles. For tautomeric ambiguity (thione vs. thiol), use -NMR and X-ray charge density maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.